![molecular formula C21H19ClO3 B2984698 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-80-7](/img/structure/B2984698.png)
1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chlorobenzyl group, a methyl group, and a tetrahydrobenzo[c]chromen-6-one core, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dichlorocoumarins with 1,3-butadiene in a tandem photo-thermal-photo reaction sequence. This method does not require a metal catalyst or peroxide promoter and proceeds through a series of cycloadditions, elimination of hydrogen chloride, and electrocyclic reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-((2-chlorobenzyl)oxy)-2H-chromen-2-one: A structurally similar compound with potential biological activities.
3-((2-chlorobenzyl)oxy)-6H-benzo[c]chromen-6-one: Another derivative with similar chemical properties.
Uniqueness
1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of a tetrahydrobenzo[c]chromen-6-one core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Biological Activity
1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, a compound belonging to the benzochromene class, has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C20H17ClO3, and it features a complex structure that contributes to its biological activity. The presence of the chlorobenzyl group is particularly significant as it may enhance interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzochromenes exhibit antimicrobial properties. For example, compounds similar to this compound have demonstrated moderate activity against various pathogens. In a comparative study, the minimum inhibitory concentration (MIC) for certain derivatives was reported as follows:
Compound | Pathogen | MIC (µM) |
---|---|---|
3g | E. coli | 0.21 |
3g | C. albicans | 0.83 |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific strains .
Anti-inflammatory Activity
The anti-inflammatory potential of benzochromene derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. A study highlighted that certain analogs exhibited significant COX-2 inhibition, which is crucial for reducing inflammation and pain. The mechanisms involved include modulation of prostaglandin synthesis and reduction of inflammatory cytokines .
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Analgesic Effects : In animal models, compounds with structural similarities showed promising analgesic effects comparable to traditional NSAIDs. The reduction in nociceptive response was dose-dependent and indicated potential for pain management applications.
- Toxicity Profiles : Toxicity studies revealed that certain derivatives had lower gastric mucosal damage compared to standard analgesics like aspirin (ASA), suggesting a safer profile for chronic use .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that compounds in this class exhibit favorable pharmacokinetic profiles with satisfactory bioavailability and half-lives conducive for therapeutic use.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-13-10-18(24-12-14-6-2-5-9-17(14)22)20-15-7-3-4-8-16(15)21(23)25-19(20)11-13/h2,5-6,9-11H,3-4,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQHVVVLADQRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.